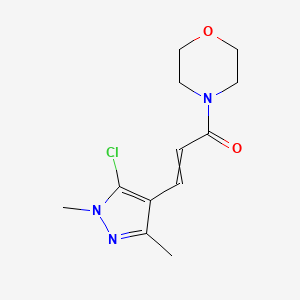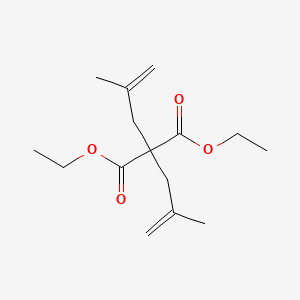
Diethyl bis(2-methylprop-2-en-1-yl)propanedioate
Vue d'ensemble
Description
Diethyl bis(2-methylprop-2-en-1-yl)propanedioate is an organic compound with the molecular formula C15H24O4. It is a diester of malonic acid, featuring two 2-methylprop-2-en-1-yl groups attached to the central carbon atom of the propanedioate moiety. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl bis(2-methylprop-2-en-1-yl)propanedioate can be synthesized through the alkylation of diethyl malonate with 2-methylprop-2-en-1-yl bromide. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, followed by the addition of the alkyl halide to form the desired product. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is typically purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl bis(2-methylprop-2-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products vary depending on the nucleophile used, resulting in compounds with different functional groups.
Applications De Recherche Scientifique
Diethyl bis(2-methylprop-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of bioactive compounds.
Medicine: It is investigated for its potential use in drug development and as a building block for medicinal chemistry.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl bis(2-methylprop-2-en-1-yl)propanedioate involves its interaction with various molecular targets and pathways. The compound can act as a precursor to reactive intermediates that participate in chemical reactions. Its ester groups can undergo hydrolysis to form carboxylic acids, which can further react with other molecules. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Diethyl bis(2-methylprop-2-en-1-yl)propanedioate can be compared with other similar compounds, such as:
Diethyl malonate: A simpler diester of malonic acid, used in similar synthetic applications.
Diethyl bis(2-methylallyl)malonate: A closely related compound with similar reactivity and applications.
Dimethyl bis(2-methylallyl)malonate: Another related compound with methyl ester groups instead of ethyl.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs.
Propriétés
IUPAC Name |
diethyl 2,2-bis(2-methylprop-2-enyl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-7-18-13(16)15(9-11(3)4,10-12(5)6)14(17)19-8-2/h3,5,7-10H2,1-2,4,6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVVBHVQWWXUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=C)C)(CC(=C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286651 | |
| Record name | diethyl bis(2-methylprop-2-en-1-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4162-61-2 | |
| Record name | NSC46822 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl bis(2-methylprop-2-en-1-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B15156553.png)
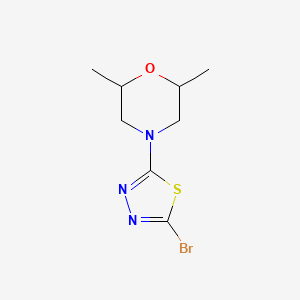
![Benzyl 2-({[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy(phenoxy)phosphoryl}amino)propanoate](/img/structure/B15156577.png)
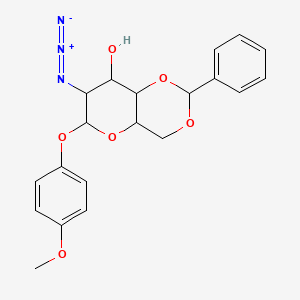
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156587.png)
![6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid; cyclohexylamine](/img/structure/B15156591.png)
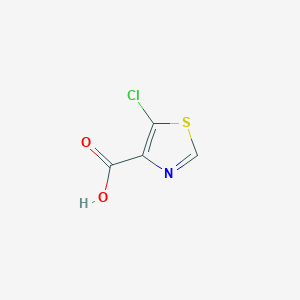
amino}-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15156604.png)

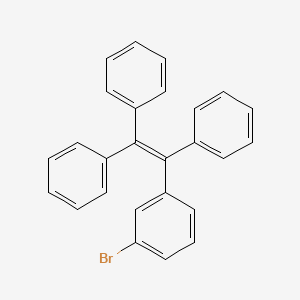
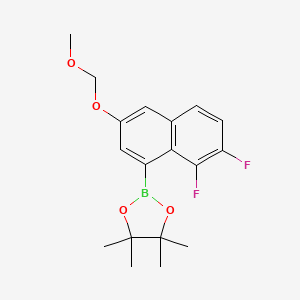
![3-(4-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15156641.png)

